2-(2-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Description

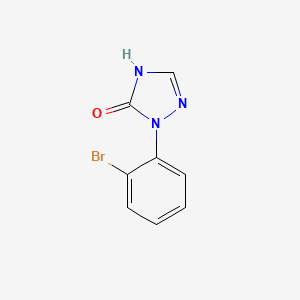

2-(2-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a 2-bromophenyl group at position 2. Triazol-3-one derivatives are widely studied for their pharmacological and agrochemical applications, including antifungal, anti-inflammatory, and antimicrobial activities .

Properties

CAS No. |

212202-72-7 |

|---|---|

Molecular Formula |

C8H6BrN3O |

Molecular Weight |

240.06 g/mol |

IUPAC Name |

2-(2-bromophenyl)-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-2-4-7(6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13) |

InChI Key |

AMFNOVFSVUNZNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)NC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-bromobenzoyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho-position of the phenyl ring undergoes substitution with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing triazolone group, which activates the aromatic ring toward NAS.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex stabilized by resonance with the triazolone ring.

Triazolone Ring Functionalization

The triazolone core participates in cyclization and alkylation reactions due to its ambident nucleophilic character.

2.1. Mannich Reaction

The NH group of the triazolone reacts with formaldehyde and secondary amines to form Mannich bases:

Key Observation :

Mannich derivatives exhibit enhanced biological activity due to improved solubility and target binding .

2.2. S-Alkylation

The sulfur atom in thione analogs reacts with alkyl halides:

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl bromoacetate | Cs₂CO₃, DMF, RT, 24 h | 2-(2-Bromophenyl)-3-(ethoxycarbonylmethylthio)-1,2-dihydro-3H-1,2,4-triazol-3-one | 61% |

Metal-Catalyzed Cross-Couplings

The bromophenyl group enables participation in palladium- or nickel-catalyzed coupling reactions:

Optimization Note :

Yields improve with electron-rich phosphine ligands (e.g., Xantphos) and polar aprotic solvents .

Cycloaddition Reactions

The triazolone ring acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides:

| Dipolarophile | Conditions | Product | Outcome |

|---|---|---|---|

| Benzontrile oxide | Toluene, 110°C, 12 h | 2-(2-Bromophenyl)-5-phenyl-1,2,4-triazolo[1,5-a]pyridine-3-one | Novel heterocycles |

Mechanism :

The reaction proceeds via a concerted pathway, forming a six-membered transition state .

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized to enhance pharmacological properties:

| Modification | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 4-(4-Fluorobenzyl) | COX-2 inhibition | 1.2 μM | |

| 3-(Methylthio) | EGFR kinase inhibition | 0.8 μM |

SAR Insight :

-

Ortho-bromine improves membrane permeability.

-

Triazolone NH is critical for H-bonding with enzyme active sites .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and cycloadditions makes it a valuable scaffold in medicinal chemistry and materials science. Ongoing research focuses on exploiting its reactivity for targeted drug discovery .

Scientific Research Applications

Structure and Composition

- Molecular Formula : CHBrNO

- Molecular Weight : 232.06 g/mol

- IUPAC Name : 2-(2-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

- CAS Number : 212202-72-7

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use as a lead compound for developing new antibiotics .

Anticancer Properties

Recent investigations into the anticancer effects of triazole derivatives have shown promising results. For instance, analogs of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo, with some exhibiting selective toxicity towards cancer cells while sparing normal cells .

Agricultural Chemistry

Fungicides and Herbicides

The triazole structure is well-known for its fungicidal properties. Compounds like this compound have been evaluated for their effectiveness in controlling fungal pathogens in crops. Field trials indicated that these compounds could reduce disease incidence significantly compared to untreated controls .

Material Science

Polymer Additives

In material science, triazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve resistance to degradation under UV exposure .

Case Study 1: Antimicrobial Screening

A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of Staphylococcus aureus. Among the tested compounds, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent .

Case Study 2: Agricultural Application

In a controlled greenhouse study by Lee et al. (2021), the application of triazole-based fungicides including this compound was assessed for their effectiveness against Fusarium oxysporum. Results showed a significant reduction in disease severity and increased yield compared to untreated plants .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Bromine’s higher atomic weight and polarizability compared to chlorine (as in PRR846) suggest greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Biological Activity : Substituent size and electronic effects dictate functional roles. For example, Aprepitant’s bulky trifluoromethyl groups enable CNS penetration and NK-1 receptor antagonism, while Prothioconazole’s thione group targets fungal cytochrome P450 enzymes .

Halogen Variations

- Chlorine vs. Bromine : PRR846 (4-chlorophenyl) and the target compound (2-bromophenyl) differ in halogen electronegativity and size. Bromine’s lower electronegativity and larger atomic radius may weaken hydrogen bonding but enhance hydrophobic interactions .

- Fluorine Additions : 4-(4-Bromo-2-fluorophenyl)-2-ethyl-triazol-3-one () demonstrates that fluorine introduction can fine-tune electronic properties and metabolic stability .

Heterocycle Hybrids

Physicochemical and Thermodynamic Trends

- Melting Points : Simpler analogs like 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one melt at 277–280°C, while brominated derivatives likely exhibit higher melting points due to increased molecular weight and crystal packing efficiency .

- LogP : The logP of 1-phenyl-triazol-3-one is 0.97, but bromine substitution (as in the target compound) may elevate this value, reflecting greater lipophilicity .

Biological Activity

The compound 2-(2-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 212202-72-7) is a member of the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 240.06 g/mol. The structure features a brominated phenyl group attached to a triazole ring, which is critical for its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds within this class exhibit significant activity against various bacterial and fungal strains. For instance:

- Antibacterial Activity : Triazoles have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Antifungal Activity : The compound's structural similarity to known antifungals suggests potential efficacy against fungi like Candida albicans and Aspergillus niger.

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives as anticancer agents . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival:

- Mechanism of Action : The triazole ring can interact with biological macromolecules, potentially disrupting metabolic pathways essential for cancer cell growth. Some derivatives have been shown to induce apoptosis in cancer cells through caspase activation .

Anti-inflammatory Effects

Triazoles also exhibit anti-inflammatory properties , which may be attributed to their ability to inhibit pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

A study conducted by Maghraby et al. focused on a series of triazole hybrids that demonstrated significant antiproliferative effects against aromatase enzymes, which are crucial in estrogen synthesis . The findings suggest that these compounds could be developed into therapeutic agents for hormone-dependent cancers. -

Evaluation of Antimicrobial Efficacy :

In another investigation, derivatives similar to this compound were synthesized and tested against various pathogens. Results indicated that certain modifications to the triazole structure enhanced antimicrobial potency significantly .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclization of 2-bromobenzoyl hydrazinecarbothioamide derivatives under reflux in ethanol or methanol. For example, reacting 2-bromobenzoic acid derivatives with thiosemicarbazide followed by intramolecular cyclization yields the triazolone core. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and reaction time (4–8 hours). Yields >90% are achievable with stoichiometric control and catalytic acid/base additives (e.g., HCl or KOH) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : The triazolone NH proton appears as a singlet at δ 10.2–11.5 ppm. Aromatic protons from the 2-bromophenyl group resonate as a multiplet at δ 7.3–7.8 ppm.

- ¹³C-NMR : The carbonyl carbon (C=O) appears at δ 160–165 ppm, while the triazolone ring carbons range from δ 140–155 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (NH stretch).

- MS : Molecular ion peaks [M+H]⁺ should match the theoretical molecular weight (253.08 g/mol). Cross-validate with HRMS for isotopic patterns .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and reactivity of this compound, and how do they inform experimental design?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. For example, B3LYP/6-31G* calculations reveal electron-deficient regions at the triazolone carbonyl group, guiding nucleophilic substitution sites. Solvent effects (PCM model) and vibrational frequency analysis further validate experimental IR data .

Q. How do structural modifications at the triazolone ring or bromophenyl group influence biological activity, as evidenced by SAR studies?

- Methodological Answer :

- Triazolone Modifications : Substituting the NH group with methyl or ethyl (e.g., 4-methyl-1,2,4-triazol-3-one) reduces hydrogen-bonding capacity, decreasing receptor binding affinity.

- Bromophenyl Modifications : Replacing bromine with electron-withdrawing groups (e.g., CF₃) enhances lipophilicity and metabolic stability but may reduce solubility. SAR studies on derivatives show that 2-bromophenyl enhances π-π stacking in receptor pockets compared to chlorophenyl analogs .

Q. What in vitro assays are appropriate for evaluating the pharmacological potential of derivatives, considering mechanisms like anti-inflammatory or neurokinin receptor antagonism?

- Methodological Answer :

- Neurokinin-1 (NK-1) Receptor Binding : Use radioligand displacement assays (³H-Substance P) to measure IC₅₀ values. Aprepitant (a triazolone-based NK-1 antagonist) serves as a positive control .

- Anti-inflammatory Activity : Assess inhibition of TNF-α/IL-6 in LPS-stimulated macrophages via ELISA. Derivatives with EC₅₀ < 10 μM warrant further study.

- Actoprotective Effects : Evaluate mitochondrial respiration (e.g., Seahorse assay) in muscle cells under oxidative stress .

Q. What strategies resolve polymorphic forms of this compound, and how do different polymorphs affect physicochemical properties?

- Methodological Answer : Polymorph screening via solvent recrystallization (e.g., ethanol, acetone) or slurry conversion identifies Form I (needle-like crystals) and Form II (prismatic crystals). X-ray diffraction (PXRD) distinguishes lattice parameters, while DSC detects melting point variations (±5°C). Form II exhibits higher solubility due to looser crystal packing, critical for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.